ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxylate family, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. The ethyl ester group at the 3-position enhances solubility and serves as a synthetic handle for further derivatization .
Key structural features include:
- Cyclohepta[b]thiophene core: Provides a rigid scaffold for substituent placement, influencing conformational stability .
- Thioacetamido linkage: Enhances resistance to enzymatic degradation compared to amide or ester linkages .
- 2,4-Dichlorobenzamidoethyl-indole moiety: The indole ring may facilitate π-π stacking interactions in biological targets, while the 2,4-dichloro substitution on the benzamido group likely enhances lipophilicity and binding affinity .
Synthetic routes for analogous compounds typically start with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, followed by sequential acylation or alkylation reactions under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2N3O4S2/c1-2-40-31(39)28-22-9-4-3-5-11-25(22)42-30(28)35-27(37)18-41-26-17-36(24-10-7-6-8-21(24)26)15-14-34-29(38)20-13-12-19(32)16-23(20)33/h6-8,10,12-13,16-17H,2-5,9,11,14-15,18H2,1H3,(H,34,38)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWEZJMLGXTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole and thiophene rings : Known for their biological activity.
- Dichlorobenzamide moiety : Implicated in various pharmacological effects.
This structural complexity suggests a multifaceted mechanism of action which warrants detailed investigation.
Antimicrobial Activity
Research has shown that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Testing : Compounds similar to this compound were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : Certain derivatives demonstrated strong inhibitory effects against these microorganisms, indicating potential as novel antimicrobial agents .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Significant |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer properties of the compound have also been explored. Studies indicate that similar indole derivatives can exhibit selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : Commonly used lines include HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is believed to involve direct interaction with tumor cell DNA, leading to cell cycle arrest in the S and G2/M phases .
Case Studies
- Study on HCT-116 Cells :
- IC50 Values : The compound showed IC50 values ranging from 7.1 to 11.9 µM against HCT-116 cells.
- Selectivity Index (SI) : Compounds exhibited high selectivity with SI values greater than 2.74, indicating lower toxicity to normal cells compared to cancer cells.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4g | 7.1 | 13 |
| 4a | 10.5 | 9.7 |
| 4c | 11.9 | 2.4 |
The mechanisms underlying the biological activities of this compound include:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit significant anticancer properties. The presence of the indole and thiophene moieties contributes to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of thiophene-based compounds have shown promising results against various cancer cell lines by disrupting cell proliferation pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains, demonstrating inhibition of growth at specific concentrations. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The characterization of the compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the synthesized product .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of thiophene derivatives similar to this compound. The compounds were tested against human breast cancer cell lines. Results showed that certain derivatives significantly reduced cell viability compared to control groups. The study concluded that modifications in the substituents on the thiophene ring could enhance anticancer activity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene-based compounds. The study assessed the effectiveness of several derivatives against Gram-positive and Gram-negative bacteria. This compound was among the tested compounds. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally related cyclohepta[b]thiophene derivatives, focusing on substituent effects, synthetic yields, and biological activities.
Table 1: Structural and Functional Comparison of Cyclohepta[b]thiophene Derivatives
*Biological activity inferred from structural analogs.
Key Observations:
Substituent Impact on Yield :
- Piperazine derivatives (VIg, VIh, VIj) show moderate yields (55–65%), likely due to steric hindrance during acylation .
- Methoxybenzamido derivative (47) achieves 100% yield under optimized conditions, suggesting efficient coupling .
- Halogenated benzoyl derivatives (23, 24) exhibit variable yields (46–64%), with 2-chloro substitution being less efficient than 4-fluoro .
Biological Activity Trends :
- Acetylcholinesterase Inhibition : Piperazine-linked compounds (VIg, VIh, VIj) demonstrate moderate activity, attributed to their ability to interact with the enzyme’s catalytic site .
- Anti-Influenza Activity : Methoxy- and halogenated benzamido derivatives (47, 23, 24) disrupt influenza polymerase assembly, with 2-chloro substitution (24) showing lower efficacy than 4-fluoro (23) .
Unique Features of the Target Compound :
- The indole-thioacetamido-dichlorobenzamido side chain combines lipophilic (dichlorophenyl), aromatic (indole), and flexible (ethyl) components. This design may enhance target selectivity compared to simpler analogs.
- The thioether linkage could improve metabolic stability relative to oxygen-based analogs .
Spectral data (e.g., 1H NMR) would likely show distinct aromatic signals from the indole and dichlorophenyl groups, differentiating it from other derivatives .
Q & A
What are the standard synthetic routes for this compound, and how can intermediates be optimized for yield?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the preparation of a thiophene-3-carboxylate scaffold. A common approach is Knoevenagel condensation between ethyl 2-cyanoacetamido-thiophene derivatives and substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid (5–6 hours reflux, ~72–94% yields) . For intermediates, active methylene groups in cyanoacetamido derivatives enable nucleophilic addition, which can be monitored via thin-layer chromatography (TLC). Recrystallization in alcohols or toluene is recommended for purification .
How should researchers characterize the compound and its derivatives to confirm structural integrity?
Basic Research Question
Post-synthesis characterization requires:
- IR spectroscopy : Identify key functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry of substituents (e.g., cyclohepta[b]thiophene protons at δ 1.5–2.8 ppm, aromatic indole protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS/LC-MS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
What advanced strategies can resolve discrepancies in spectroscopic data for novel derivatives?
Advanced Research Question
Discrepancies may arise from tautomerism, steric effects, or crystallinity. Mitigation strategies include:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in acrylamido groups) .
- X-ray crystallography : Resolve ambiguous NOE correlations or regiochemistry .
- Computational modeling (DFT) : Compare predicted vs. observed chemical shifts .
- Cross-validation : Use alternative techniques like 2D-COSY or HSQC to confirm connectivity .
How can reaction conditions be optimized to improve yield and selectivity for derivatives?
Advanced Research Question
Optimization requires a systematic approach:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .
- Bayesian optimization : Prioritize high-impact parameters (e.g., temperature, stoichiometry) with minimal experimental runs .
- Flow chemistry : Enhance reproducibility for exothermic steps (e.g., diazomethane formation) .
- Protecting groups : Introduce temporary groups (e.g., tert-butoxycarbonyl) to prevent side reactions in multi-step syntheses .
What methodologies are effective for regioselective functionalization of the thiophene and indole moieties?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors:
- Electrophilic substitution : Direct chloro/bromo groups to electron-rich positions (e.g., indole C-5) using NBS or NCS .
- Nucleophilic aromatic substitution : Target electron-deficient sites (e.g., nitro-substituted benzamides) with amines or thiols .
- Cross-coupling (Suzuki/Miyaura) : Functionalize thiophene C-2/C-5 positions using Pd catalysts and aryl boronic acids .
- Enzyme-mediated catalysis : Achieve enantioselective modifications (e.g., lipases for ester hydrolysis) .
How can researchers address solubility challenges in biological assays?
Basic Research Question
The compound’s hydrophobicity (logP ~4) necessitates:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity) .
- Prodrug strategies : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
What analytical techniques are recommended for stability profiling under physiological conditions?
Advanced Research Question
Assess hydrolytic/oxidative stability via:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Accelerated stability testing : Use thermal (40–60°C) and humidity (75% RH) chambers .
How can computational tools predict biological activity and guide synthetic prioritization?
Advanced Research Question
Leverage in silico methods to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
